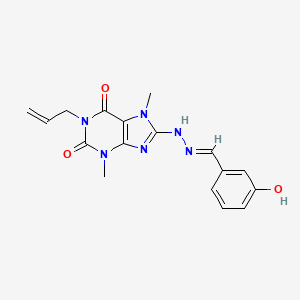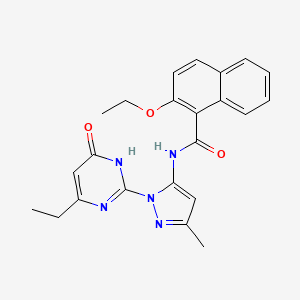
(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H22ClNO3S and its molecular weight is 367.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
The compound is involved in the synthesis of azetidinone derivatives, which have been characterized for their potential antibacterial and antifungal activities. For example, Shah et al. (2014) synthesized a series of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives by reacting similar compounds with Benzene sulfonyl chloride, demonstrating significant antimicrobial activities against various bacteria and fungi strains. This highlights the compound's role in creating new derivatives with potential therapeutic applications.
Antimicrobial Activity
Further emphasizing its importance in antimicrobial research, Prajapati and Thakur (2014) synthesized novel azetidinones by condensation of aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione with different aromatic aldehydes, yielding derivatives that underwent cyclocondensation to form 3-chloro-4- substituted phenyl-1-(4-(2-thioxo-1,3,4-oxadiazol-3(2H)-ylsulfonyl)phenyl)azetidin-2-one. These compounds were evaluated for their antibacterial and antifungal activities, establishing the compound's utility in developing new antimicrobial agents.
Biological Evaluation of Derivatives
The compound's derivatives have also been evaluated for other biological activities. For instance, Wadher et al. (2009) synthesized a series of Schiff base and 2-azetidinones of 4,4’-diaminodiphenylsulphone, which were tested for their in vitro activity against several microbes, indicating potent antibacterial activity. This suggests the compound's derivatives could be explored further for their potential in treating microbial infections.
Structural Studies and Docking Analysis
Structural studies and molecular docking analyses of the compound's derivatives provide insights into their potential mechanisms of action. Al-Hourani et al. (2018) conducted crystal structure and bioassay screening, including molecular docking studies, to understand the interaction of certain derivatives within the active site of the cyclooxygenase-2 enzyme, comparing their inhibitory potency against a reference compound. This research demonstrates the compound's derivatives' potential in enzyme inhibition and their therapeutic implications.
These studies collectively highlight the scientific research applications of "(E)-3-(2-chlorophenyl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one" in synthesizing biologically active derivatives with potential antimicrobial and therapeutic benefits. The research underscores the importance of structural and docking studies in understanding the mechanisms underlying the biological activities of these derivatives.
For more information, please refer to the original research articles:
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(3-cyclohexylsulfonylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c19-17-9-5-4-6-14(17)10-11-18(21)20-12-16(13-20)24(22,23)15-7-2-1-3-8-15/h4-6,9-11,15-16H,1-3,7-8,12-13H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTNHSJUNCXPLE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)
![5,6-Dichloro-1-[1-(diethylamino)propan-2-yl]benzimidazol-2-amine](/img/structure/B2981454.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-(3-fluorophenyl)acetate](/img/structure/B2981456.png)
![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)

![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
